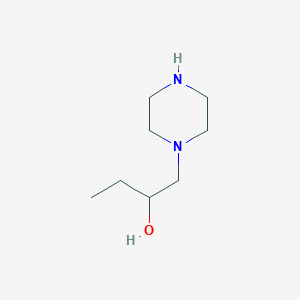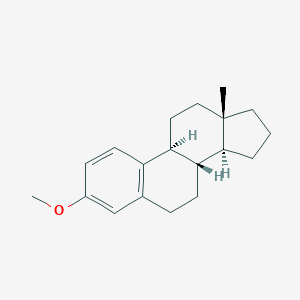
3-Methoxyestra-1,3,5(10)-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyestra-1,3,5(10)-triene (MET) is a synthetic estrogen receptor ligand that has been extensively studied for its potential therapeutic applications. It is a nonsteroidal compound that exhibits selective estrogen receptor modulator (SERM) activity, which means that it can act as both an estrogen agonist and antagonist in different tissues.
Scientific Research Applications
3-Methoxyestra-1,3,5(10)-triene has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. It has been shown to have anti-tumor effects by inhibiting the growth of breast cancer cells. 3-Methoxyestra-1,3,5(10)-triene has also been shown to increase bone mineral density and reduce bone loss in postmenopausal women. In addition, 3-Methoxyestra-1,3,5(10)-triene has been shown to have cardioprotective effects by improving endothelial function and reducing inflammation.
Mechanism of Action
3-Methoxyestra-1,3,5(10)-triene acts as a SERM by binding to estrogen receptors (ERs) in different tissues. In breast cancer cells, 3-Methoxyestra-1,3,5(10)-triene acts as an ER antagonist, inhibiting the growth of cancer cells. In bone tissue, 3-Methoxyestra-1,3,5(10)-triene acts as an ER agonist, promoting bone formation and reducing bone loss. In cardiovascular tissue, 3-Methoxyestra-1,3,5(10)-triene acts as an ER agonist, improving endothelial function and reducing inflammation.
Biochemical and Physiological Effects:
3-Methoxyestra-1,3,5(10)-triene has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, 3-Methoxyestra-1,3,5(10)-triene inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bone tissue, 3-Methoxyestra-1,3,5(10)-triene promotes bone formation by increasing osteoblast activity and reducing osteoclast activity. In cardiovascular tissue, 3-Methoxyestra-1,3,5(10)-triene improves endothelial function by increasing nitric oxide production and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
3-Methoxyestra-1,3,5(10)-triene has several advantages for lab experiments. It is a nonsteroidal compound that exhibits SERM activity, which makes it a useful tool for studying the effects of estrogen on different tissues. 3-Methoxyestra-1,3,5(10)-triene is also highly selective for ERs, which reduces the risk of off-target effects. However, 3-Methoxyestra-1,3,5(10)-triene has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous estrogen. In addition, 3-Methoxyestra-1,3,5(10)-triene has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 3-Methoxyestra-1,3,5(10)-triene. One area of interest is the development of 3-Methoxyestra-1,3,5(10)-triene analogs with improved pharmacological properties. Another area of interest is the study of 3-Methoxyestra-1,3,5(10)-triene in combination with other drugs for the treatment of breast cancer, osteoporosis, and cardiovascular diseases. Additionally, the effects of 3-Methoxyestra-1,3,5(10)-triene on other tissues such as the brain and liver warrant further investigation. Overall, 3-Methoxyestra-1,3,5(10)-triene has great potential for therapeutic applications and further research is needed to fully understand its mechanisms of action and potential benefits.
Synthesis Methods
The synthesis of 3-Methoxyestra-1,3,5(10)-triene involves the reaction of 3-methoxyestra-1,3,5(10)-trien-17-one with boron tribromide in dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-Methoxyestra-1,3,5(10)-triene. This method has been optimized to produce high yields of 3-Methoxyestra-1,3,5(10)-triene with purity greater than 99%.
properties
CAS RN |
14550-57-3 |
|---|---|
Product Name |
3-Methoxyestra-1,3,5(10)-triene |
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H26O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h6,8,12,16-18H,3-5,7,9-11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
InChI Key |
UHDFDVNBHMUVOO-YRXWBPOGSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)OC |
SMILES |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
Canonical SMILES |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
synonyms |
3-methoxy-13alpha-estra-1,3,5(10)-triene 3-methoxyestra-1,3,5(10)-triene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



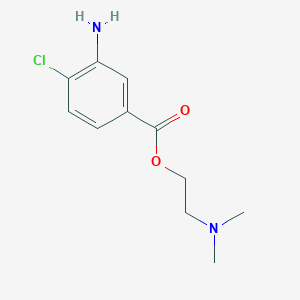
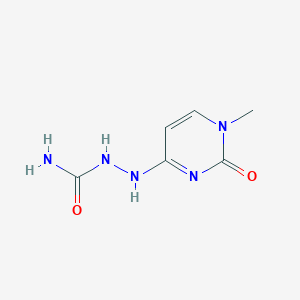
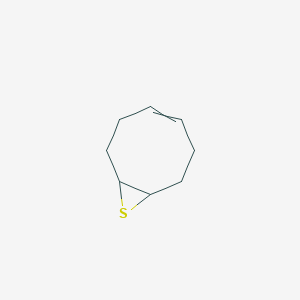
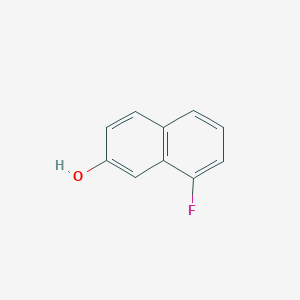
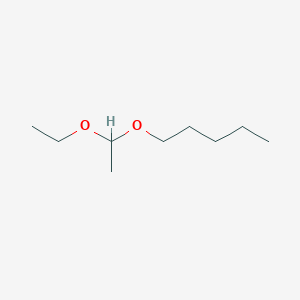

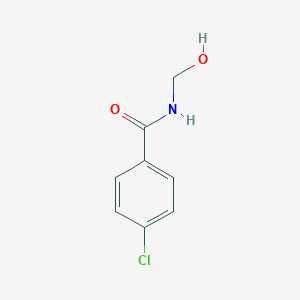

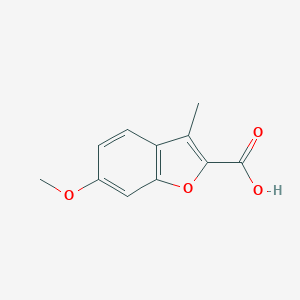
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

